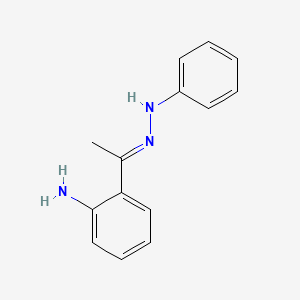

2'-Aminoacetophenone phenylhydrazone

Description

Properties

IUPAC Name |

2-[(E)-N-anilino-C-methylcarbonimidoyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-11(13-9-5-6-10-14(13)15)16-17-12-7-3-2-4-8-12/h2-10,17H,15H2,1H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOPPWNOBIEEIT-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=CC=CC=C1)/C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801208172 | |

| Record name | Ethanone, 1-(2-aminophenyl)-, 2-phenylhydrazone, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384268-60-3, 40754-13-0 | |

| Record name | Ethanone, 1-(2-aminophenyl)-, 2-phenylhydrazone, (1E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384268-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2-aminophenyl)-, 2-phenylhydrazone, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Aminoacetophenone phenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Aminoacetophenone phenylhydrazone can be synthesized through the reaction of 2’-aminoacetophenone with phenylhydrazine. The reaction typically involves mixing equimolar amounts of the reactants in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for 2’-aminoacetophenone phenylhydrazone are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2’-Aminoacetophenone phenylhydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the phenylhydrazone moiety to hydrazine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted aminoacetophenone phenylhydrazone derivatives.

Scientific Research Applications

2’-Aminoacetophenone phenylhydrazone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2’-aminoacetophenone phenylhydrazone involves its interaction with specific molecular targets and pathways. For example, it has been shown to affect mitochondrial bioenergetics by inhibiting pyruvate transport into mitochondria. This inhibition is mediated through the Ppargc1a/Esrra axis, leading to reduced ATP production and altered cellular metabolism . These effects are particularly relevant in the context of immune cell function and host-pathogen interactions .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -CN, -NO₂, -CF₃) increase melting points and alter IR spectra. For example, the cyano substituent introduces a distinct C≡N stretch at 2225 cm⁻¹.

- Ortho-substituted amino groups in this compound may enhance solubility in polar solvents compared to para-substituted analogs.

Stability and Reactivity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2'-Aminoacetophenone phenylhydrazone, and how do reaction conditions influence yield?

- Methodology : Microwave-assisted synthesis using phenylhydrazine and acetic acid under controlled irradiation (1–2 min) achieves high yields (80–95%) . Traditional methods involve refluxing 2'-hydroxyacetophenone derivatives with phenylhydrazine in alcoholic solvents, requiring longer reaction times (6–12 hours) . Optimization of pH (4–6) and temperature (60–80°C) is critical to avoid side reactions like hydrolysis .

Q. How is this compound characterized analytically, and what techniques validate its structural integrity?

- Methodology :

- UV-Vis Spectroscopy : Detects phenylhydrazone formation via absorption peaks at 360–400 nm (π→π* transitions) .

- GC-MS : Quantifies trace impurities and confirms molecular ion peaks (e.g., m/z 135.07 for 2'-Aminoacetophenone) .

- NMR : Distinct signals for hydrazone protons (δ 8.5–9.0 ppm) and ketone carbons (δ 190–200 ppm) confirm structure .

Q. What is the role of this compound as a biomarker, and how is it detected in biological systems?

- Methodology : In cystic fibrosis studies, breath samples are analyzed using GC-MS to detect 2'-Aminoacetophenone (limit of detection: 0.1 ppb). Validation includes spiking experiments with deuterated analogs to account for matrix effects .

Advanced Research Questions

Q. How can chemoselectivity be achieved in alkylation reactions involving this compound?

- Methodology : Palladium catalysts (e.g., Pd(OAc)₂) and solvent polarity control (e.g., DMF vs. toluene) dictate C- vs. N-alkylation outcomes. For example, benzyl alcohol selectively alkylates the amino group in DMF (N-alkylation: 85% yield), while alkyl halides favor ketone adducts in toluene (C-alkylation: 78% yield) .

Q. What computational tools aid in resolving contradictory spectral data for phenylhydrazone derivatives?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR/IR spectra, resolving ambiguities in experimental data. For instance, tautomeric equilibria between hydrazone and azo forms can be modeled to assign correct peaks .

Q. How do substituents on the phenylhydrazone moiety affect reactivity in carbonyl detection assays?

- Methodology : Electron-withdrawing groups (e.g., -NO₂) enhance hydrazone stability but reduce precipitation sensitivity. Comparative studies using substituted phenylhydrazines (e.g., p-cyanophenylhydrazone) show a 20–30% variation in precipitate formation efficiency under identical pH (7.4) and temperature (37°C) conditions .

Q. What strategies improve reproducibility in phenylhydrazone-based protocols?

- Methodology : AI-driven platforms (e.g., PubCompare.ai ) analyze >100 protocols to identify critical variables (e.g., reagent purity >98%, anhydrous conditions). For example, AI recommendations reduce inter-lab yield variability from ±15% to ±2% .

Data Contradiction Analysis

Q. Why do reported yields for phenylhydrazone synthesis vary across studies, and how can these discrepancies be mitigated?

- Analysis : Discrepancies arise from differences in phenylhydrazine purity, solvent drying methods, and reaction scaling. Microwave synthesis (1–2 min) consistently reports >90% yields , while traditional methods (6–12 hours) show 70–85% yields due to side reactions . Standardized protocols with AI-validated parameters (e.g., PubCompare.ai ) reduce variability .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.